N-benzylprop-2-yn-1-amine

Monoamine oxidase Selectivity index Propargylamine SAR

N-Benzylprop-2-yn-1-amine (N-desmethylpargyline, N-propargylbenzylamine, C₁₀H₁₁N, MW 145.20) is a secondary propargylamine featuring a terminal alkyne and a benzyl substituent. It belongs to the phenylmethylamine class and serves dual roles: as a pharmacologically active N-demethylated metabolite of the MAO inhibitor pargyline, and as a privileged model substrate in CO₂ fixation catalysis yielding 2-oxazolidinones.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 1197-51-9
Cat. No. B073216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylprop-2-yn-1-amine
CAS1197-51-9
SynonymsN-propargylbenzylamine
N-propargylbenzylamine hydrochloride
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC#CCNCC1=CC=CC=C1
InChIInChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2
InChIKeyLDYBFSGEBHSTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylprop-2-yn-1-amine (CAS 1197-51-9): Scientific & Procurement Baseline


N-Benzylprop-2-yn-1-amine (N-desmethylpargyline, N-propargylbenzylamine, C₁₀H₁₁N, MW 145.20) is a secondary propargylamine featuring a terminal alkyne and a benzyl substituent [1]. It belongs to the phenylmethylamine class and serves dual roles: as a pharmacologically active N-demethylated metabolite of the MAO inhibitor pargyline, and as a privileged model substrate in CO₂ fixation catalysis yielding 2-oxazolidinones [2]. Its structural simplicity—lacking the N-methyl group present in pargyline—fundamentally alters its enzyme inhibition profile, synthetic reactivity, and impurity-marking utility relative to both its parent drug and other propargylamine analogs.

Why Generic Substitution Fails for N-Benzylprop-2-yn-1-amine (CAS 1197-51-9)


N-Benzylprop-2-yn-1-amine cannot be freely interchanged with close structural analogs such as pargyline (N-methyl-N-propargylbenzylamine), rasagiline, or selegiline because the absence of the N-methyl group produces a discrete, quantifiable shift in MAO-A/MAO-B selectivity, a >300-fold reduction in MAO inhibitory potency, and a distinct in vivo metabolite profile that confers MAO-B-selective effects not recapitulated by the parent drug [1]. In catalytic CO₂ cycloaddition, the benzyl substituent on the propargylamine scaffold yields superior turnover numbers relative to N-alkyl or N-phenyl variants, making it the consensus model substrate for catalyst benchmarking [2]. Substitution without verifying the specific parameter of interest—whether biological selectivity, synthetic yield, or impurity identity—introduces uncontrolled variables that invalidate comparative data.

Quantitative Differentiation Evidence for N-Benzylprop-2-yn-1-amine (CAS 1197-51-9)


MAO-A vs. MAO-B Selectivity Shift Relative to Pargyline (N-Methyl Analog)

Removal of the N-methyl group from pargyline to yield N-benzylprop-2-yn-1-amine (N-desmethylpargyline) produces a pronounced shift in MAO subtype selectivity and a dramatic reduction in inhibitory potency. In a head-to-head study using recombinant human MAO-A and MAO-B, N-benzylprop-2-yn-1-amine exhibited an IC₅₀ of 4.01 μM against MAO-A and 108.8 μM against MAO-B, yielding a selectivity index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) of 27.1 [1]. By contrast, pargyline inhibited MAO-A with an IC₅₀ of 0.038 μM and MAO-B with an IC₅₀ of 0.000038 μM (SI ≈ 1) in the same study, demonstrating that N-demethylation selectively ablates MAO-B potency while partially retaining MAO-A activity [2]. This reversal of subtype preference is structurally attributable to loss of the N-methyl hydrophobic contact within the MAO-B active site.

Monoamine oxidase Selectivity index Propargylamine SAR N-demethylation

CO₂ Cycloaddition Catalytic Performance: N-Benzyl vs. N-Phenyl Propargylamine Substrates

N-Benzylprop-2-yn-1-amine has been adopted as the consensus model substrate for benchmarking carboxylative cyclization catalysts with CO₂, owing to its superior reactivity compared to other N-substituted propargylamines. Under identical conditions with a customized Ag₄ nanocluster catalyst (0.04 mol%, DBU co-catalyst, 25 °C, CO₂ balloon), N-benzylprop-2-yn-1-amine achieved a turnover number (TON) of 5746.2 and turnover frequency (TOF) of 2873.1 h⁻¹ [1]. In the same catalytic system, the N-phenyl analog (N-phenylprop-2-yn-1-amine) reached a maximum yield of 87%, whereas the N-benzyl substrate afforded near-quantitative conversion [1]. In a separate study using nano-SiO₂-supported ionic liquid catalysts, N-benzylprop-2-yn-1-amine delivered isolated yields of 90–98% for 3-benzyl-5-methyleneoxazolidin-2-one under mild conditions (50 °C, 0.3 MPa CO₂, H₂O solvent) [2]. The benzyl group enhances nucleophilicity at the amine relative to phenyl substitution, which deactivates the nitrogen through conjugation.

CO₂ fixation 2-Oxazolidinone synthesis Propargylamine cyclization Green catalysis

In Vivo MAO-B Selective Inhibition: N-Desmethylpargyline as the Active Metabolite Responsible for Pargyline's MAO-B Effects

N-Benzylprop-2-yn-1-amine (N-propargylbenzylamine, NPB) is a major N-demethylated metabolite of pargyline that independently exerts potent and selective MAO-B inhibition in vivo. In a comparative study in rats, NPB (30 mg/kg acute dose) significantly increased urine and brain phenylethylamine (PEA) concentrations, a biomarker of in vivo MAO-B inhibition, to an extent comparable to both pargyline and the selective MAO-B inhibitor deprenyl (selegiline) [1]. Critically, unlike pargyline—which also reduced 5-hydroxytryptamine (5-HT) metabolism indicative of MAO-A inhibition—NPB did not affect 5-HT turnover, demonstrating functional MAO-B selectivity in vivo [1]. This finding establishes that the in vivo MAO-B inhibitory activity of pargyline is largely attributable to its N-desmethyl metabolite, not the parent drug.

Drug metabolism In vivo MAO inhibition Pargyline metabolite Biogenic amine regulation

Irreversible Aldehyde Dehydrogenase (AlDH) Inhibition: Benzylpropargylamine vs. Pargyline In Vivo

N-Benzylprop-2-yn-1-amine (benzylpropargylamine, BPA) shares with pargyline the ability to preferentially inhibit the low-Kₘ mitochondrial aldehyde dehydrogenase (AlDH) isoform in vivo, while neither compound affects microsomal AlDH activity [1]. In rats, i.p. injection of BPA inhibited low-Kₘ mitochondrial AlDH activity to a degree comparable to pargyline, with both compounds requiring metabolic activation—neither inhibits AlDH directly in vitro [2]. This parallel in vivo efficacy, despite the absence of the N-methyl group, indicates that the propargylamine warhead and benzyl moiety, not N-methylation, govern AlDH inhibition after metabolic N-depropargylation to propiolaldehyde.

Aldehyde dehydrogenase Irreversible inhibition Pargyline metabolite Mitochondrial enzyme

Chromatographic Identity as Rasagiline Mesylate Impurity E: Regulatory Differentiation

N-Benzylprop-2-yn-1-amine is formally designated as Rasagiline Mesylate Impurity E (also Impurity 10) in pharmacopoeial and regulatory impurity profiling [1]. Its structural distinction from rasagiline—the presence of a benzyl group replacing the indanyl moiety—provides a well-resolved chromatographic retention time that is exploited for HPLC purity testing of rasagiline active pharmaceutical ingredient and finished dosage forms . Unlike pargyline or selegiline, which share the propargylamine core but differ substantially in hydrophobicity and retention behavior, N-benzylprop-2-yn-1-amine co-elutes with neither the main rasagiline peak nor other common synthetic impurities, making it an irreplaceable reference standard for regulatory compliance.

Pharmaceutical impurity Rasagiline HPLC reference standard Quality control

Optimal Application Scenarios for N-Benzylprop-2-yn-1-amine (CAS 1197-51-9)


CO₂ Fixation Catalyst Benchmarking Using N-Benzylprop-2-yn-1-amine as the Standard Substrate

N-Benzylprop-2-yn-1-amine is the most widely adopted model substrate for evaluating novel catalytic systems in the carboxylative cyclization of propargylamines with CO₂ to yield 2-oxazolidinones. Its adoption by multiple independent research groups—including Ag₄ nanocluster, Cu-NPs@COF, and supported ionic liquid catalyst studies—enables direct cross-study comparison of TON, TOF, and isolated yield metrics [1]. A researcher benchmarking a new heterogeneous catalyst should use N-benzylprop-2-yn-1-amine under the standard conditions (0.5 mmol substrate, 0.05 mmol DBU co-catalyst, CO₂ balloon, 25–60 °C) to generate TON/TOF values directly comparable to the literature benchmark of TON = 5746.2 and TOF = 2873.1 h⁻¹ [1]. The compound's commercial availability at >95% purity from TCI and other suppliers ensures reproducible starting material quality .

Pharmacological Dissection of MAO Subtype Contributions Using N-Desmethylpargyline

Investigators seeking to dissect MAO-A versus MAO-B contributions in cellular or in vivo models can employ N-benzylprop-2-yn-1-amine as a reversible, MAO-A-preferring inhibitor (IC₅₀ MAO-A = 4.01 μM; MAO-B = 108.8 μM; SI = 27.1) [1]. This stands in contrast to pargyline, which is a potent but non-selective irreversible MAO inhibitor (both subtypes inhibited at low nanomolar concentrations). N-Benzylprop-2-yn-1-amine thus fills a gap between highly selective MAO-B inhibitors (selegiline, rasagiline) and non-selective inhibitors (pargyline, phenelzine), providing a tool compound with measurable residual MAO-A preference. Its well-characterized metabolism from pargyline via cytochrome P450-mediated N-demethylation also makes it valuable for studying propargylamine drug metabolism and metabolite-mediated pharmacology .

Rasagiline Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submission

Pharmaceutical quality control laboratories developing or validating HPLC methods for rasagiline mesylate drug substance and drug product must include N-benzylprop-2-yn-1-amine (Rasagiline Impurity E) as a system suitability and resolution standard [1]. Regulatory guidelines require identification, quantification, and control of specified impurities, and N-benzylprop-2-yn-1-amine is a named impurity in the rasagiline impurity profile. Its use as a characterized reference standard—supplied with a certificate of analysis detailing purity, retention time, and spectral data—supports ANDA and DMF submissions to the FDA and EMA [1]. Substituting pargyline or other propargylamines for this specific impurity marker produces invalid chromatographic identification and non-compliance with regulatory expectations.

Aldehyde Dehydrogenase Inhibition Studies Without Concomitant Potent MAO Inhibition

N-Benzylprop-2-yn-1-amine inhibits low-Kₘ mitochondrial aldehyde dehydrogenase (AlDH) in vivo with efficacy comparable to pargyline, yet it is >100-fold less potent as an MAO-A inhibitor and essentially inactive as an MAO-B inhibitor [1]. This pharmacological decoupling makes it a superior tool for studying AlDH-mediated effects on acetaldehyde metabolism and alcohol aversion pathways without the confounding influence of broad-spectrum MAO inhibition that accompanies pargyline administration. Researchers can attribute observed in vivo effects to AlDH inhibition with greater confidence when using N-benzylprop-2-yn-1-amine versus pargyline, which simultaneously perturbs catecholamine and serotonin metabolism through MAO inhibition .

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